molecular formula C13H16F3NO5 B6328262 Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-furyl)alaninate, 97% CAS No. 1262416-15-8

Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-furyl)alaninate, 97%

Cat. No. B6328262
CAS RN: 1262416-15-8
M. Wt: 323.26 g/mol
InChI Key: BSMYRWRTNDBWCA-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-(tert-butoxycarbonyl)-3,3,3-trifluoro-2-(2-furyl)alaninate, or MBTFA, is an organic compound with a molecular formula of C11H17F3NO3. It is a colorless, crystalline solid with a melting point of 79-81°C. MBTFA is a versatile synthetic building block that has many uses in organic synthesis and pharmaceutical research. It is used in the synthesis of a variety of organic compounds, including peptides, peptidomimetics, and other molecules. MBTFA is also used in the production of a wide range of drugs and pharmaceuticals.

Mechanism of Action

The mechanism of action of MBTFA is not fully understood. However, it is believed that MBTFA acts as a reagent in organic synthesis, and it can be used to study the structure and function of proteins. Additionally, MBTFA can be used as a catalyst in organic reactions, and it can be used to study the effects of drugs on cells and tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of MBTFA are not well understood. However, it is believed that MBTFA may act as a reagent in organic synthesis, and it may be used to study the structure and function of proteins. Additionally, MBTFA may be used as a catalyst in organic reactions, and it may be used to study the effects of drugs on cells and tissues.

Advantages and Limitations for Lab Experiments

The advantages of using MBTFA in lab experiments include its low cost and its versatility. MBTFA is a relatively inexpensive reagent, and it can be used in a variety of organic synthesis reactions. Additionally, MBTFA can be used as a catalyst in organic reactions, and it can be used to study the structure and function of proteins. The main limitation of using MBTFA in lab experiments is its toxicity. MBTFA is toxic and should be handled with care.

Future Directions

For research on MBTFA include exploring its potential applications in drug discovery and development, studying its effects on cells and tissues, and developing methods to synthesize MBTFA more efficiently. Additionally, researchers could investigate the mechanism of action of MBTFA and explore its potential applications in agriculture and food science. Finally, researchers could study the biochemical and physiological effects of MBTFA and explore its potential applications in medical research.

Synthesis Methods

MBTFA can be synthesized by a variety of methods, including the Mitsunobu reaction, the Wittig reaction, and the Ugi reaction. The Mitsunobu reaction is a chemical reaction used to synthesize MBTFA and other organic compounds. In this reaction, an organic starting material, such as an alcohol, is reacted with an acid and a base, such as a phosphine oxide, to form an ester. The Wittig reaction is a chemical reaction used to synthesize MBTFA and other organic compounds. In this reaction, an organic starting material, such as an aldehyde or ketone, is reacted with a phosphonium salt to form an alkene. The Ugi reaction is a chemical reaction used to synthesize MBTFA and other organic compounds. In this reaction, an organic starting material, such as an aldehyde or ketone, is reacted with an isocyanide and an amine to form an amide.

Scientific Research Applications

MBTFA has many applications in scientific research. It is used in the synthesis of peptides, peptidomimetics, and other molecules. It is also used in the production of drugs and pharmaceuticals. MBTFA can be used as a reagent in organic synthesis, and it can be used to study the structure and function of proteins. It can also be used as a catalyst in organic reactions. Additionally, MBTFA can be used to study the effects of drugs on cells and tissues.

properties

IUPAC Name

methyl (2R)-3,3,3-trifluoro-2-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO5/c1-11(2,3)22-10(19)17-12(9(18)20-4,13(14,15)16)8-6-5-7-21-8/h5-7H,1-4H3,(H,17,19)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMYRWRTNDBWCA-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CO1)(C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@](C1=CC=CO1)(C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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